1,3-Diphenyl isothianaphthene
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Overview
Description
1,3-Diphenyl isothianaphthene is an organic compound that belongs to the family of isothianaphthenes These compounds are known for their unique structural features, which include a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl isothianaphthene can be synthesized through several methods. One common approach involves the reaction of isothianaphthene with phenyl lithium reagents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl isothianaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl rings .
Scientific Research Applications
1,3-Diphenyl isothianaphthene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl isothianaphthene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isothianaphthene: A related compound with similar structural features but different substituents.
Polyisothianaphthene: A polymeric form with unique conductive properties.
Dithieno-thiophene: Another compound with a fused ring system containing sulfur atoms.
Uniqueness
1,3-Diphenyl isothianaphthene is unique due to its specific structural arrangement and the presence of phenyl groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics .
Properties
Molecular Formula |
C20H16S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1,3-diphenyl-1,7a-dihydro-2-benzothiophene |
InChI |
InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,17,19H |
InChI Key |
DIBPUWUGPYTJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC=CC3=C(S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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